氨基三嗪酮

描述

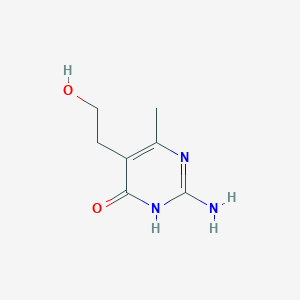

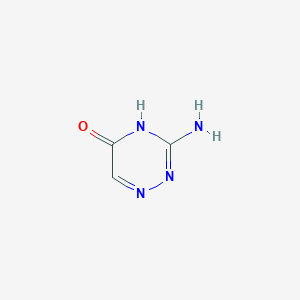

Aminotriazinone is a heterocyclic compound with potential biological activity . It is also known by the empirical formula C3H4N4O and has a molecular weight of 112.09 .

Synthesis Analysis

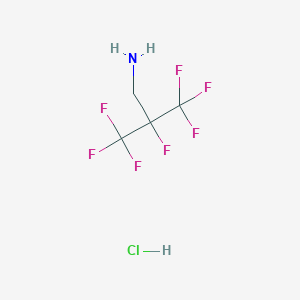

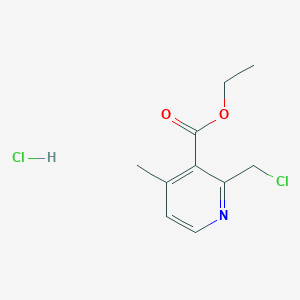

Aminotriazinone derivatives can be synthesized through various methods. For instance, one method involves the reaction of isothiourea with 2,3-diaza-3-pentenedioic anhydride . Another method involves the reaction of a compound of the formula II with phosgene and the compound of the formula III .

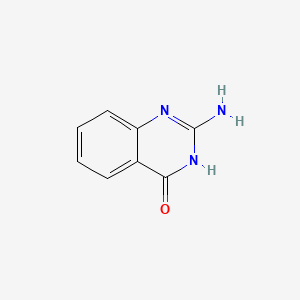

Molecular Structure Analysis

The molecular structure of Aminotriazinone is characterized by IR, 1H-NMR, and MS spectra . The compound is part of the aminotriazinone API family .

Chemical Reactions Analysis

Aminotriazinone derivatives undergo various chemical reactions. For example, they can react with allyl halides and allylmetal compounds . The mechanism of synthesis of aminotriazinone has been discussed in several studies .

Physical And Chemical Properties Analysis

Aminotriazinone has a molecular weight of 112.09 and belongs to the aminotriazinone API family . It is typically stored at temperatures between 2-8°C .

科学研究应用

合成机理和优化三嗪酮是一种杂环化合物,具有显著的生物活性。其衍生物,特别是氨基三嗪酮的设计、合成和优化,在杀虫剂的开发中发挥着至关重要的作用。研究人员合成了六种新的三嗪酮衍生物,并对其进行了表征,详细探讨了氨基三嗪酮的合成机理。这项研究提供了对氨基三嗪酮衍生物的分子结构和潜在应用的见解 (张华、刘继红和徐强,2007)。

化学性质和反应氨基三嗪酮衍生物是用途广泛的化合物。这些化合物的合成和表征,包括它们的红外 (IR)、氢-1 核磁共振 (1H-NMR) 和质谱 (MS) 光谱,揭示了它们的化学性质和在各个领域的潜在用途,特别是在农业和药理学中。对这些衍生物的详细研究为未来在多个学科的创新和应用奠定了基础 (张华琦、刘继红和徐强,2007)。

分子相互作用和生物活性了解氨基三嗪酮衍生物的分子相互作用和生物活性对于它们在治疗中的应用至关重要。这些化合物的复杂化学结构和反应为寻求开发新疗法和干预措施的研究人员提供了丰富的研究领域。这些见解对于推进科学知识和创造解决健康和环境挑战的创新解决方案至关重要 (Paul J Thornalley,2003)。

作用机制

Target of Action

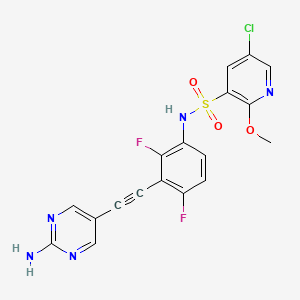

Aminotriazinone is a heterocyclic compound with potential biological activity It’s known that the molecular design, synthesis, and optimization of lead compounds like aminotriazinone are crucial to the development of insecticides .

Mode of Action

It’s known that the compound interacts with its targets to exert its biological activity

Biochemical Pathways

Given its potential use as an insecticide , it can be inferred that the compound may affect pathways related to the nervous system of insects

Result of Action

Given its potential biological activity , it can be inferred that the compound may have significant effects at the molecular and cellular levels

安全和危害

属性

IUPAC Name |

3-amino-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-3-6-2(8)1-5-7-3/h1H,(H3,4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAYVVLCHUWASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1121-90-0 | |

| Record name | 1,2,4-Triazin-5(2H)-one, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-1,2,4-TRIAZIN-5(2H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VBT0DS49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mode of action of aminotriazinone herbicides like metribuzin?

A1: Aminotriazinone herbicides, particularly metribuzin, primarily act by inhibiting photosynthetic electron transport in chloroplasts. [, , ] They specifically block electron flow between the primary electron acceptor (Q) and the secondary electron acceptor (plastoquinone) in photosystem II. [, ] This disruption ultimately halts the production of ATP and NADPH, essential energy carriers for plant metabolism, leading to plant death.

Q2: How does the chemical structure of aminotriazinones influence their herbicidal activity?

A2: The herbicidal potency of aminotriazinones is strongly influenced by the nature and position of substituents on the triazinone ring. [, ] Research suggests that a positive π-charge at a specific atom in the molecule is crucial for binding to the target site in photosystem II. [] Modifications to the substituents can alter this charge distribution, affecting the binding affinity and thus the herbicidal activity.

Q3: Are there alternative modes of action for aminotriazinones beyond photosynthesis inhibition?

A3: While photosynthesis inhibition is the primary mode of action, research indicates that aminotriazinones like metribuzin and metamitron can also impact other metabolic processes in plants. [] Studies using isolated leaf cells of velvetleaf (Abutilon theophrasti) showed that these herbicides could inhibit ribonucleic acid (RNA) synthesis, suggesting a potential secondary mechanism contributing to their overall herbicidal effect. []

Q4: Can you elaborate on the impact of metribuzin and metamitron on lipid synthesis in plants?

A4: Studies using isolated leaf cells revealed that high concentrations of metribuzin could significantly inhibit lipid synthesis. [] Interestingly, metamitron did not exhibit this effect at any tested concentration. [] This difference highlights the potential for structural variations within the aminotriazinone class to influence their activity and target selectivity.

Q5: What are the implications of the varying effects of metribuzin and metamitron on plant metabolism?

A5: The observed differences in the effects of metribuzin and metamitron on processes like lipid and RNA synthesis suggest that aminotriazinones might possess multiple target sites within plant cells. [] Further research is crucial to fully elucidate these additional targets and understand their contribution to the overall herbicidal action. This knowledge could pave the way for developing more selective and effective herbicides with potentially reduced environmental impact.

Q6: Has computational chemistry been used to study aminotriazinone herbicides?

A6: Yes, molecular orbital calculations have been employed to analyze the charge distribution in various aminotriazinone herbicides. [] These studies provided insights into the essential structural features required for binding to the plastoquinone binding site in photosystem II, further supporting the proposed mechanism of action. []

Q7: Are there any known methods for synthesizing aminotriazinones?

A7: Several synthetic routes for aminotriazinones have been reported. One approach involves reacting acylhydrazones of α-ketocarboxylic acids or their esters with hydrazine, leading to the formation of the desired 3-alkyl-4-amino-1,2,4-triazin-5-ones. [] Alternative methods utilize the reaction of specific hydrazide chlorides with amines or substituted hydrazines to synthesize various triazinone derivatives. []

Q8: What is the significance of the reported clean preparation method for pymetrozine?

A8: The development of a clean preparation method for pymetrozine, a specific aminotriazinone insecticide, represents a significant advancement towards sustainable chemical manufacturing. [] This method minimizes waste generation by recovering and reusing byproducts like pymetrozine and methanol. [, ] By reducing solvent and caustic material usage, this approach minimizes environmental impact while improving production efficiency and cost-effectiveness. []

Q9: What are the environmental implications of aminotriazinone herbicides?

A9: While aminotriazinone herbicides are effective in controlling weeds, understanding their environmental fate and potential impact is crucial. Studies have focused on the photolysis and oxidation of aminotriazinone derivatives to understand their degradation pathways and the potential risks posed by degradation products. [] This information is essential for developing strategies to minimize any negative environmental effects and ensure the responsible use of these herbicides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384102.png)

![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)

![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)